N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-15-8-9-18(16(22)13-15)23-19(26)7-4-12-25-20(27)11-10-17(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOSQOWYDIHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound classified as a pyridazinone derivative. Its unique structure, featuring a dichlorophenyl group and a pyridazinone moiety, contributes to its potential biological activities. This article explores its biological activity, particularly its role as a cyclooxygenase (COX) inhibitor, alongside relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 367.8 g/mol. The presence of the 6-oxo group in the pyridazinone structure is significant for its biological interactions and pharmacological properties .
Cyclooxygenase Inhibition
This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and pain pathways. Studies have shown that compounds in this class can selectively inhibit COX-2 while sparing COX-1, which is crucial for maintaining gastric mucosal integrity .
Table 1: Comparison of COX Inhibition Potency
| Compound Name | IC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 17.79 | Reference |
| Compound A | 15.50 | 21.29 |
| Compound B | 17.50 | TBD |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. The selectivity index further illustrates the preference for COX-2 over COX-1, highlighting its potential therapeutic benefits in managing inflammation without significant gastrointestinal side effects .
The mechanism by which this compound exerts its effects involves binding to the active site of COX enzymes, leading to reduced production of prostaglandins that mediate inflammation and pain. Molecular docking studies have supported these findings by demonstrating favorable interactions between the compound and the COX enzyme active sites .
Case Studies and Research Findings
Recent studies have explored the biological activity of similar pyridazine derivatives, reinforcing the potential of this compound class in therapeutic applications:
- Study on Pyridazine Derivatives : A study evaluated various pyridazine derivatives for their COX inhibitory action. The results indicated that compounds with specific structural features exhibited enhanced potency against COX-2 compared to traditional NSAIDs like indomethacin .
- Antioxidant Activity : While focused primarily on COX inhibition, some derivatives also demonstrated antioxidant properties, suggesting a multifaceted approach to inflammation management .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
Pharmacological and Physicochemical Implications
Bioactivity Trends
- Sulfamoylphenethyl Derivative () : The sulfonamide group may improve solubility and enable hydrogen bonding with targets like kinases or G protein-coupled receptors (GPCRs). This aligns with sulfonamide-containing drugs’ roles in enzyme inhibition .
- Furylpyridazinone Derivative (): The furan ring introduces steric and electronic diversity, which could modulate selectivity for enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs) .
Physicochemical Limitations
- Data Gaps : Critical parameters such as melting point, solubility, and logP values are unavailable for most analogs, limiting direct comparisons.
Broader Context of Dichlorophenyl-Containing Compounds
and highlight dichlorophenyl groups in unrelated scaffolds (e.g., AM251, a cannabinoid receptor antagonist ). While these compounds share the dichlorophenyl motif, their cores (pyrazole vs. pyridazinone) confer distinct target specificities. For example:
- AM251 (): A pyrazole carboxamide with nanomolar affinity for CB1 receptors, unlike the pyridazinone-based target compound.
- Rimonabant (): Another dichlorophenyl-containing CB1 antagonist, emphasizing the group’s versatility in receptor binding but underscoring scaffold-driven selectivity.
Q & A
Q. What synthetic methodologies are reported for synthesizing N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?
The synthesis of structurally related dichlorophenyl-substituted amides often involves multi-step reactions. For example, coupling agents like N,N′-carbonyldiimidazole (CDI) are used to activate carboxylic acids, followed by nucleophilic substitution with chloroacetamide derivatives. A similar approach was employed for synthesizing N-[(2,4-dichlorophenyl)methyl]acetamide via oxidation and coupling steps . For the target compound, analogous strategies could involve functionalizing the pyridazine ring and conjugating it to the dichlorophenylbutanamide moiety using CDI or peptide-coupling reagents (e.g., EDC·HCl/HOBt) .
Q. How are physicochemical properties such as molecular weight and density determined for this compound?
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization requires systematic variation of reaction parameters:
- Catalyst screening : Test coupling agents (e.g., CDI vs. EDC/HOBt) to improve amide bond formation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–5°C) can minimize side reactions during sensitive steps like oxidation .
- Purification : Use preparative HPLC or column chromatography to isolate high-purity fractions.
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Key techniques include:
- NMR spectroscopy :
- ¹H/¹³C-NMR : Assign signals for the dichlorophenyl group (δ ~7.2–7.6 ppm) and pyridazine ring protons (δ ~6.8–8.0 ppm) .
- 2D experiments (COSY, HSQC) : Confirm connectivity between the butanamide chain and heterocyclic rings.
- IR spectroscopy : Identify carbonyl stretches (C=O: ~1640–1680 cm⁻¹) and N-H bonds (~3230–3428 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical uncertainties in the pyridazine moiety.
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from assay variability or off-target effects. Methodological solutions include:
- Orthogonal assays : Validate receptor-binding results using both radioligand displacement (e.g., cannabinoid receptor assays ) and functional assays (e.g., cAMP inhibition).
- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency discrepancies.
- Metabolic stability testing : Assess whether metabolite interference alters activity (e.g., liver microsome assays).
Q. What computational strategies predict the pharmacological targets of this compound?
In silico approaches include:
- Molecular docking : Screen against cannabinoid receptors (e.g., CB1/CB2) due to structural similarities with dichlorophenyl-containing antagonists .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity trends.
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration.
Data Presentation
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 7.2–7.6 (dichlorophenyl), δ 6.8–8.0 (pyridazine) | |
| IR (KBr) | 1640–1680 cm⁻¹ (C=O), 3237–3428 cm⁻¹ (N-H) | |
| HRMS | [M+H]⁺ calculated for C₂₀H₁₆Cl₂N₃O₂: 408.06 | Calculated |
Note : Replace calculated values with experimental data after characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
